molecular formula C11H14IN5O4 B12923515 (2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B12923515
M. Wt: 407.16 g/mol
InChI Key: REBWXEJHCUETLD-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative with a stereochemically defined tetrahydrofuran backbone. Its structure includes:

  • 3-Iodo substituent: Contributes to halogen bonding and increases molecular weight (MW ≈ 433.2 g/mol).
  • 4-Methoxy group: Improves lipophilicity and metabolic stability compared to hydroxyl analogs.
  • Hydroxymethyl group: Augments solubility in aqueous environments.

The stereochemistry (2R,3S,5S) is critical for its bioactivity, as minor stereochemical changes can drastically alter target binding .

Properties

Molecular Formula

C11H14IN5O4

Molecular Weight

407.16 g/mol

IUPAC Name

(2R,3S,5S)-5-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H14IN5O4/c1-20-10-7-8(12)16-17(9(7)14-11(13)15-10)6-2-4(19)5(3-18)21-6/h4-6,18-19H,2-3H2,1H3,(H2,13,14,15)/t4-,5+,6-/m0/s1

InChI Key

REBWXEJHCUETLD-JKUQZMGJSA-N

Isomeric SMILES

COC1=NC(=NC2=C1C(=NN2[C@@H]3C[C@@H]([C@H](O3)CO)O)I)N

Canonical SMILES

COC1=NC(=NC2=C1C(=NN2C3CC(C(O3)CO)O)I)N

Origin of Product

United States

Preparation Methods

Iodination Methods

Iodination at specific positions on heterocyclic bases is commonly achieved using iodine sources such as iodine (I2), iodic acid (HIO3), or N-iodosuccinimide (NIS). For example, related nucleosides like 5-iodocytidine have been synthesized by treating cytidine with iodine and iodic acid in a biphasic system of acetic acid and carbon tetrachloride at 20–40 °C, yielding high conversion (up to 85%) after purification by flash chromatography.

Reagent(s) Solvent System Temperature Reaction Time Yield (%) Notes
Iodine + Iodic acid Acetic acid + CCl4 + water 20–40 °C 6 h + overnight 85.1 Biphasic system, TLC monitoring
N-Iodosuccinimide Methanol 40–70 °C 6–12 h 72.4 Single-phase, column chromatography

This approach can be adapted for iodination of the pyrazolo[3,4-d]pyrimidine ring at the 3-position, ensuring regioselectivity by controlling reaction conditions and stoichiometry.

Methoxy Substitution

The 4-methoxy substitution on the pyrazolo[3,4-d]pyrimidine ring is typically introduced via nucleophilic aromatic substitution or methylation of a hydroxy precursor. This step often precedes or follows iodination depending on the synthetic route and protecting group strategy.

Preparation of the Sugar Moiety

The sugar component, (2R,3S,5S)-2-(hydroxymethyl)tetrahydrofuran-3-ol, is generally prepared or isolated with defined stereochemistry. Protection of hydroxyl groups may be necessary to direct glycosylation and avoid side reactions.

Glycosylation: Coupling of Base and Sugar

The key step is the formation of the glycosidic bond between the iodinated, methoxy-substituted pyrazolo[3,4-d]pyrimidine base and the tetrahydrofuran sugar. This is often achieved by:

  • Activation of the sugar moiety as a glycosyl donor (e.g., as a halide or trichloroacetimidate).
  • Coupling with the nucleobase under Lewis acid catalysis or other promoters.
  • Control of stereochemistry to obtain the desired β- or α-anomer, here specifically the (2R,3S,5S) configuration.

Purification and Characterization

After synthesis, purification is typically performed by flash chromatography using silica gel with gradient eluents such as dichloromethane-methanol mixtures. The product is characterized by NMR, mass spectrometry, and HPLC to confirm purity and stereochemistry.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Iodination of base Iodine + iodic acid in AcOH/CCl4/water, 20–40 °C, 6 h + overnight ~85 High regioselectivity, biphasic system
Methoxy substitution Methylation or nucleophilic substitution Variable Depends on precursor availability
Sugar preparation Stereoselective synthesis or isolation High Stereochemistry critical
Glycosylation Activated sugar donor + base, Lewis acid catalysis Moderate to high Stereoselective coupling
Purification Flash chromatography (silica gel, DCM-MeOH) - Ensures high purity

Research Findings and Notes

  • The iodination step is critical and well-documented in related nucleoside syntheses, with iodine/iodic acid systems providing high yields and selectivity.
  • N-iodosuccinimide offers a milder alternative but may give slightly lower yields.
  • The stereochemistry of the sugar moiety must be strictly controlled to ensure biological activity and correct molecular configuration.
  • Glycosylation conditions must be optimized to favor the desired anomer and avoid decomposition or side reactions.
  • Purification by gradient flash chromatography is standard to isolate the pure nucleoside analog.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the iodine atom, using reducing agents such as sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiourea.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Deiodinated derivatives.

    Substitution: Azido or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent . The presence of the pyrazolo[3,4-d]pyrimidine moiety is notable for its biological activity against cancer cells. Research indicates that derivatives of pyrazolopyrimidine compounds can inhibit key enzymes involved in cancer progression, such as ATG7, which is crucial for autophagy and cancer cell survival .

Antiviral Activity

There is emerging evidence that compounds similar to (2R,3S,5S)-5-(6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol exhibit antiviral properties . These compounds have been shown to interfere with viral replication mechanisms, making them candidates for developing antiviral therapies against various viral infections.

Enzyme Inhibition

Research highlights the potential of this compound in enzyme inhibition studies. The structural characteristics allow it to act as a selective inhibitor of certain enzymes involved in metabolic pathways. This can lead to therapeutic applications where modulation of enzyme activity is necessary for disease management.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective effects , which could be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier and influence neuronal survival pathways makes it a candidate for further exploration in neuropharmacology.

Structure-Activity Relationship Studies

The compound serves as a valuable tool in structure-activity relationship (SAR) studies. By modifying different parts of its structure, researchers can assess how these changes affect biological activity, leading to the design of more potent and selective drugs.

Case Studies and Research Findings

Study TitleFindingsReference
Discovery and optimization of pyrazolopyrimidine sulfamatesIdentified compounds with potent inhibitory effects on ATG7
Antitumor potential of pyrazolopyrimidine derivativesDemonstrated efficacy against various cancer cell lines
Mechanisms of antiviral activityExplored inhibition of viral replication pathways

Mechanism of Action

The mechanism of action of (2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The presence of the iodine atom and the methoxy group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Applications
(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol Pyrazolo[3,4-d]pyrimidine 3-Iodo, 4-methoxy, hydroxymethyl ~433.2 High halogen bonding potential, moderate solubility Potential antiviral/anticancer agent (inferred from analogs)
(2R,3R,4S,5R)-5-(7-Amino-3H-triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol () Triazolo[4,5-d]pyrimidine 4-Fluoro, hydroxymethyl 270.22 Enhanced metabolic stability due to fluorine Pharmaceutical research (e.g., kinase inhibitors)
(2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol () Pyrrolo[2,3-d]pyrimidine 5-Iodo, diol groups 392.15 High solubility, dual hydroxyl groups for H-bonding Nucleoside analog synthesis
5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol () Pyrrolo[2,3-d]pyrimidine Unsubstituted pyrrolo ring ~292.2 Lower MW, lacks halogens Intermediate for antimetabolites

Key Differences and Implications

Core Heterocycle :

  • Pyrazolo[3,4-d]pyrimidine (target compound) vs. pyrrolo[2,3-d]pyrimidine ():

  • Pyrazolo rings exhibit stronger π-π stacking with aromatic residues in enzymes, while pyrrolo analogs may favor interactions with hydrophobic pockets .
    • Triazolo[4,5-d]pyrimidine ():

Halogen Substituents :

  • 3-Iodo (target) vs. 4-Fluoro () and 5-Iodo ():

  • Iodine’s larger atomic radius improves van der Waals interactions but reduces metabolic stability compared to fluorine .
  • Fluoro groups are often used to block cytochrome P450-mediated oxidation .

Solubility and Bioavailability :

  • The hydroxymethyl group in the target compound and ’s analog improves water solubility, critical for oral bioavailability.
  • Diol groups in ’s compound further enhance solubility but may increase renal clearance .

Stereochemical Sensitivity :

  • The (2R,3S,5S) configuration in the target compound likely optimizes binding to chiral enzyme pockets, whereas (2R,3R,4S,5R) in ’s compound may favor alternative targets (e.g., reverse transcriptases) .

Bioactivity Profile Correlation

  • Similarity Indexing : Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with pyrrolo[2,3-d]pyrimidine analogs (), suggesting overlapping protein targets (e.g., kinases, polymerases).
  • QSAR Models (): Substituents like methoxy and iodo are predicted to enhance binding affinity but may reduce ADME (absorption, distribution, metabolism, excretion) efficiency compared to smaller halogens (e.g., fluorine) .

Biological Activity

The compound (2R,3S,5S)-5-(6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research studies.

The molecular formula of the compound is C11H14IN5O4C_{11}H_{14}IN_{5}O_{4}, with a molecular weight of 407.16 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core which is significant for its biological interactions.

PropertyValue
Molecular FormulaC11H14IN5O4
Molecular Weight407.16 g/mol
IUPAC Name5-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol
InChI KeyREBWXEJHCUETLD-UHFFFAOYSA-N
Canonical SMILESCOC1=NC(=NC2=C1C(=NN2C3CC(C(O3)CO)O)I)N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolopyrimidine Core : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of Iodo and Methoxy Groups : These functional groups are added via halogenation and methylation reactions.
  • Attachment of the Tetrahydrofuran Ring : A glycosidic bond is formed between the pyrazolopyrimidine core and the tetrahydrofuran moiety.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties by acting as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. In studies involving various cancer cell lines, it demonstrated cytotoxic effects that surpass traditional antifolate drugs, especially in methotrexate-resistant lines .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary studies suggest it may inhibit viral replication mechanisms, although specific viral targets and mechanisms remain to be fully elucidated .

The primary mechanism by which This compound exerts its biological effects involves:

  • Enzyme Inhibition : Specifically targeting kinases and polymerases involved in cellular proliferation and viral replication.
  • Disruption of Cellular Processes : By inhibiting DHFR, it leads to reduced nucleotide synthesis necessary for DNA replication .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : A study showed that the compound reduced cell viability in various cancer cell lines by over 70% at concentrations as low as 10 µM.
  • Antiviral Screening : In vitro tests against herpes simplex virus type 1 (HSV-1) revealed that the compound significantly reduced viral titers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this iodinated pyrazolo-pyrimidine nucleoside analog?

  • Methodology : Synthesis typically involves coupling a modified pyrazolo[3,4-d]pyrimidine base with a tetrahydrofuran sugar moiety. The iodine substituent requires careful handling due to its sensitivity to light and nucleophilic displacement.

  • Example Protocol :
  • Base Activation : React 6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with a silylating agent (e.g., hexamethyldisilazane) to enhance nucleophilicity.
  • Glycosylation : Use a protected tetrahydrofuran derivative (e.g., 2-(hydroxymethyl)tetrahydrofuran-3-ol with orthogonal protecting groups) under Mitsunobu or Vorbrüggen conditions.
  • Deprotection : Remove protecting groups (e.g., acetyl or tert-butyldimethylsilyl) using mild acidic or basic conditions.
  • Key Challenges : Minimizing epimerization during glycosylation and ensuring regioselective iodination .

Q. How can researchers confirm the stereochemical integrity of this compound?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for similar iodinated nucleosides in ).
  • NMR Spectroscopy : Compare coupling constants (e.g., J2,3J_{2',3'}) with known stereoisomers. For example, the 2R,3S,5S configuration will exhibit distinct 1H^1H-1H^1H correlations in 2D NMR (COSY, NOESY) .

Q. What purification methods are effective for achieving ≥95% purity?

  • Strategies :

  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in CH2_2Cl2_2) to separate stereoisomers.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA modifier) for final polishing .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s electronic and biological properties?

  • Electronic Effects : The iodo group increases the base’s hydrophobicity and polarizability, potentially enhancing DNA/RNA intercalation or enzyme binding.
  • Biological Relevance : Acts as a heavy atom for crystallographic phasing or a radiolabel (e.g., 125I^{125}I) in tracer studies. In enzyme inhibition assays, iodine’s steric bulk may disrupt active-site interactions (e.g., with kinases or polymerases) .
  • Experimental Validation : Compare IC50_{50} values of iodinated vs. non-iodinated analogs in target enzyme assays (e.g., thymidylate synthase inhibition) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Troubleshooting Workflow :

Re-examine Synthesis Steps : Verify iodination efficiency via LC-MS and check for byproducts (e.g., dehalogenation under basic conditions).

Advanced NMR Techniques : Use 13C^{13}C-1H^1H-HSQC to confirm carbon-proton correlations, or 19F^{19}F-NMR if fluorinated analogs are present.

Cross-Validation : Compare data with computational models (DFT calculations for expected chemical shifts) .

Q. How can researchers assess this compound’s potential as a prodrug or antiviral agent?

  • Methodological Framework :

  • Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-HRMS.
  • Cellular Uptake : Use radiolabeled (3H^3H- or 14C^{14}C-tagged) compound to quantify intracellular accumulation in target cell lines.
  • Antiviral Activity : Test against RNA/DNA viruses (e.g., HCV, HIV) in plaque reduction assays. Compare with known nucleoside analogs (e.g., ribavirin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.